molecular formula C19H23N5O3S B1662301 Ipsapirone CAS No. 95847-70-4

Ipsapirone

Cat. No.: B1662301
CAS No.: 95847-70-4
M. Wt: 401.5 g/mol
InChI Key: TZJUVVIWVWFLCD-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Ipsapirone is a selective 5-HT1A receptor partial agonist . The 5-HT1A receptor is a subtype of the serotonin receptor, which plays a crucial role in the serotonin system, one of the most important neurotransmitter systems in the brain .

Mode of Action

As a partial agonist of the 5-HT1A receptor, this compound binds to these receptors and partially stimulates them . This interaction leads to changes in the serotonin system, which can result in antidepressant and anxiolytic effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin system. By acting as a partial agonist at the 5-HT1A receptor, this compound can modulate the activity of this system . This modulation can lead to downstream effects such as changes in mood and anxiety levels .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). This compound is administered orally . It has an elimination half-life of 1.3–2.7 hours , indicating that it is relatively quickly metabolized and excreted. Lipophilicity is an important physicochemical parameter that affects various pharmacokinetic processes, including absorption, metabolism, and excretion .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the serotonin system. By partially stimulating the 5-HT1A receptors, this compound can alter the activity of this system, leading to potential antidepressant and anxiolytic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the lipophilic properties of this compound can affect its absorption and distribution within the body . Additionally, individual factors such as genetics and overall health status can also influence how this compound is metabolized and excreted .

Biochemical Analysis

Biochemical Properties

Ipsapirone interacts with the 5-HT 1A receptor, a subtype of the serotonin receptor . It acts as a partial agonist, meaning it binds to this receptor and triggers a response, but not to the same extent as a full agonist . This interaction plays a crucial role in its biochemical reactions .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by interacting with the 5-HT 1A receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the 5-HT 1A receptor . As a partial agonist, it can activate this receptor but not to the same extent as the body’s natural ligands . This can lead to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time . For instance, a study found that a 20 mg dose of this compound significantly decreased temperature and increased cortisol levels .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with results showing that the effects vary with different dosages . For instance, a study found that all three drugs, including this compound, induced a reduction in burying behavior interpreted as a reduction in anxiety .

Metabolic Pathways

While specific metabolic pathways of this compound are not fully detailed in the available literature, it is known that lipophilicity is an important physicochemical parameter that affects various pharmacokinetic processes, including absorption, metabolism, and excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its pharmacokinetics. Specific details about the transporters or binding proteins it interacts with are not fully detailed in the available literature .

Subcellular Localization

The subcellular localization of this compound is not fully detailed in the available literature. It is known that the localization of a drug can impact its activity or function .

Properties

IUPAC Name

1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c25-18-16-6-1-2-7-17(16)28(26,27)24(18)11-4-3-10-22-12-14-23(15-13-22)19-20-8-5-9-21-19/h1-2,5-9H,3-4,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJUVVIWVWFLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045688
Record name Ipsapirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95847-70-4
Record name Ipsapirone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95847-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipsapirone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095847704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipsapirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IPSAPIRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J9B11MN0K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

0.02 mole o& 2-(4-bromobutyl)-1,2-benzoisothiazol-3-(2H)-one 1,1-dioxide and 0.02 mole of 1-(2-pyrimidyl)piperazine are stirred with 0.02 mole of K2CO3 in 150 ml of absolute dimethylformamide (DMF) at 100° C. for 1 hour. The mixture is then concentrated. Water is added and the organic substance is taken up in methylene chloride (CH2Cl2). The dried CH2Cl2 phase is applied to a silica gel column and eluted with CH2Cl2 /CH3OH (95:5).
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step One
Name
Quantity
0.02 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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